molecular formula C10H8BrNO2 B2916880 4-bromo-3-methyl-1H-indole-6-carboxylic acid CAS No. 1360890-98-7

4-bromo-3-methyl-1H-indole-6-carboxylic acid

Cat. No. B2916880
CAS RN: 1360890-98-7
M. Wt: 254.083
InChI Key: UXKHPSZBWPIAIW-UHFFFAOYSA-N
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Description

“4-bromo-3-methyl-1H-indole-6-carboxylic acid” is a chemical compound with the molecular weight of 254.08 . Its IUPAC name is the same as its common name . The InChI code for this compound is 1S/C10H8BrNO2/c1-5-4-12-8-3-6 (10 (13)14)2-7 (11)9 (5)8/h2-4,12H,1H3, (H,13,14) .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C10H8BrNO2/c1-5-4-12-8-3-6 (10 (13)14)2-7 (11)9 (5)8/h2-4,12H,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 254.08 . Unfortunately, other specific physical and chemical properties were not found in the web search results.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of indole derivatives, including 4-bromo-3-methyl-1H-indole-6-carboxylic acid, involves several methodologies aimed at introducing functional groups that impart unique properties to the compounds. For example, Kasahara et al. (2007) described a facile synthesis route for indolecarboxylic acids, highlighting the versatility of these compounds in chemical synthesis due to their reactivity and potential for further functionalization (Kasahara et al., 2007). Huleatt et al. (2008) explored expedient routes to valuable bromo-indole building blocks, emphasizing the significance of these compounds in transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008). Sharma et al. (2020) developed a regioselective synthesis strategy for bromo-indole derivatives, underlining the importance of these scaffolds in the synthesis of anti-inflammatory compounds (Sharma et al., 2020).

Biological Applications and Natural Products

The exploration of natural products and their analogs, including brominated indole derivatives, contributes significantly to the discovery of bioactive compounds. Segraves et al. (2005) investigated brominated tryptophan alkaloids from thorectidae sponges, demonstrating the biological relevance of these compounds in inhibiting the growth of Staphylococcus epidermidis (Segraves et al., 2005). This highlights the potential of bromo-indole derivatives in antimicrobial applications.

properties

IUPAC Name

4-bromo-3-methyl-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-4-12-8-3-6(10(13)14)2-7(11)9(5)8/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKHPSZBWPIAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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